

known biological activities of dimethyl-pyrrol-aniline derivatives

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Compound of Interest

Compound Name: 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

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An In-Depth Technical Guide to the Biological Activities of Dimethyl-Pyrrol-Aniline Derivatives

Executive Summary

The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.^{[1][2]} When combined with dimethyl and aniline moieties, this scaffold gives rise to a versatile class of compounds known as dimethyl-pyrrol-aniline derivatives. These derivatives have demonstrated a broad spectrum of significant biological activities, positioning them as promising candidates for drug discovery and development. Pharmacological studies have highlighted their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.^{[3][4][5]} This technical guide provides a comprehensive overview of the known biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Chemical Structure

The foundational structure of these derivatives consists of a pyrrole ring substituted with two methyl groups and an aniline (or substituted aniline) group. The variable attachment points and the potential for further substitution on the aniline ring allow for extensive structural diversity, which in turn modulates the biological activity and specificity of the compounds. This versatility makes the dimethyl-pyrrol-aniline scaffold a privileged structure in the design of targeted therapeutic agents.

Key Biological Activities

Dimethyl-pyrrol-aniline derivatives exhibit a wide range of pharmacological effects, with the most prominent being anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the potent cytotoxic effects of dimethyl-pyrrol-aniline derivatives against various human cancer cell lines. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival or by inducing apoptosis.

For instance, a novel pyridine-based derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], displayed selective cytotoxicity against myeloid leukemia cell lines HL60 and K562, with little effect on non-cancerous cells.^[6] Similarly, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, two key targets in cancer therapy.^[7] Compound 18c from this class showed robust inhibitory activity against both kinases and good antiproliferative effects on HepG2, MDA-MB-231, and HCT1116 cancer cells.^[7] The mechanism often involves the induction of apoptosis, as demonstrated by the enhancement of p53 levels and the cleavage of PARP by certain pyrimidine-linked pyrrolobenzodiazepine conjugates.^[8]

Table 1: Cytotoxicity and Kinase Inhibition Data for Selected Derivatives

Compound Class/Name	Target Cell Line/Enzyme	Activity Metric	Value	Reference
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine]	HL60 (Acute Myeloid Leukemia)	IC ₅₀	25.93 µg/mL	[6]
	K562 (Chronic Myeloid Leukemia)	IC ₅₀	10.42 µg/mL	[6]
2-substituted aniline pyrimidine (Compound 18c)	Mer Kinase	IC ₅₀	18.5 ± 2.3 nM	[7]
	c-Met Kinase	IC ₅₀	33.6 ± 4.3 nM	[7]
[2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate]	RAW Cells (Macrophage)	CC ₅₀	889.0 µg/ml	[9]

| Marinopyrrolomycins | Various Cancer Cell Lines | IC₅₀ | Submicromolar | [10] |

Antimicrobial and Antifungal Activity

The dimethyl-pyrrol-aniline scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance.[5] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized and evaluated for their activity against bacterial and fungal strains, with molecular docking studies suggesting they may act by inhibiting the fungal enzyme CYP51.[11] Another study detailed new pyrrole derivatives with potent activity against *E. coli*, *S. aureus*, *A. niger*, and *C. albicans*, with some compounds showing potency equal to or greater than standard reference drugs like

Ciprofloxacin and Clotrimazole.[\[12\]](#) Furthermore, certain pyrrole benzamide derivatives have demonstrated potent activity against *Staphylococcus aureus* with MIC values ranging from 3.12 to 12.5 $\mu\text{g}/\text{mL}$.[\[4\]](#)

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class/Name	Target Organism	Activity Metric	Value	Reference
Ethyl-4-{{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate}	Mycobacterium tuberculosis H37Rv	MIC	0.7 $\mu\text{g}/\text{mL}$	[4]
Bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues	Mycobacterium tuberculosis H37Ra	MIC_{90}	0.05 to >30 $\mu\text{g}/\text{mL}$	[13]
Pyrrole Benzamide Derivatives	<i>Staphylococcus aureus</i>	MIC	3.12 - 12.5 $\mu\text{g}/\text{mL}$	[4]

| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate | *Aspergillus fumigatus* | Antifungal | Limited Efficacy |[\[9\]](#) |

Enzyme Inhibition

Beyond kinases, dimethyl-pyrrol-aniline derivatives have been designed to selectively inhibit other crucial enzymes implicated in various diseases. This targeted approach is a hallmark of modern drug design.

- Cholinesterases (AChE/BChE): In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.

Novel pyrrole derivatives with a 1,3-diaryl skeleton have been identified as selective BChE inhibitors, with IC₅₀ values comparable to the standard drug donepezil.[14] A pyrrole-based hydrazide (vh0) was found to be a dual inhibitor of monoamine oxidase B (MAO-B) and AChE, both important targets in neurodegenerative disease.[15]

- Dihydrofolate Reductase (DHFR): DHFR is a validated target for both antimicrobial and anticancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as DHFR inhibitors to target opportunistic pathogens.[16] Additionally, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been evaluated as dual inhibitors of enoyl ACP reductase and DHFR, showing promise as antibacterial and antitubercular agents.[17]

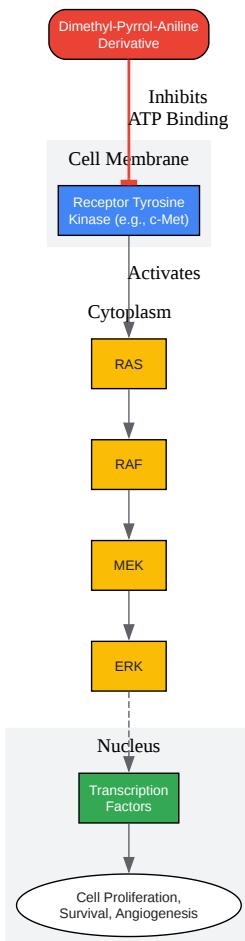
Table 3: Enzyme Inhibition Data for Selected Derivatives

Compound Class/Name	Target Enzyme	Activity Metric	Value	Reference
1,3-diaryl-pyrrole derivative (Compound 3p)	Butyrylcholine esterase (BChE)	IC ₅₀	1.71 ± 0.087 μM	[14]
Pyrrole-based hydrazide (vh0)	Monoamine Oxidase B (hMAO-B)	IC ₅₀	0.665 μM	[15]

|| Acetylcholinesterase (eeAChE) | IC₅₀ | 4.145 μM | [15] |

Mechanisms of Action & Signaling Pathways

The anticancer activity of many dimethyl-pyrrol-aniline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as c-Met and Mer.[7] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

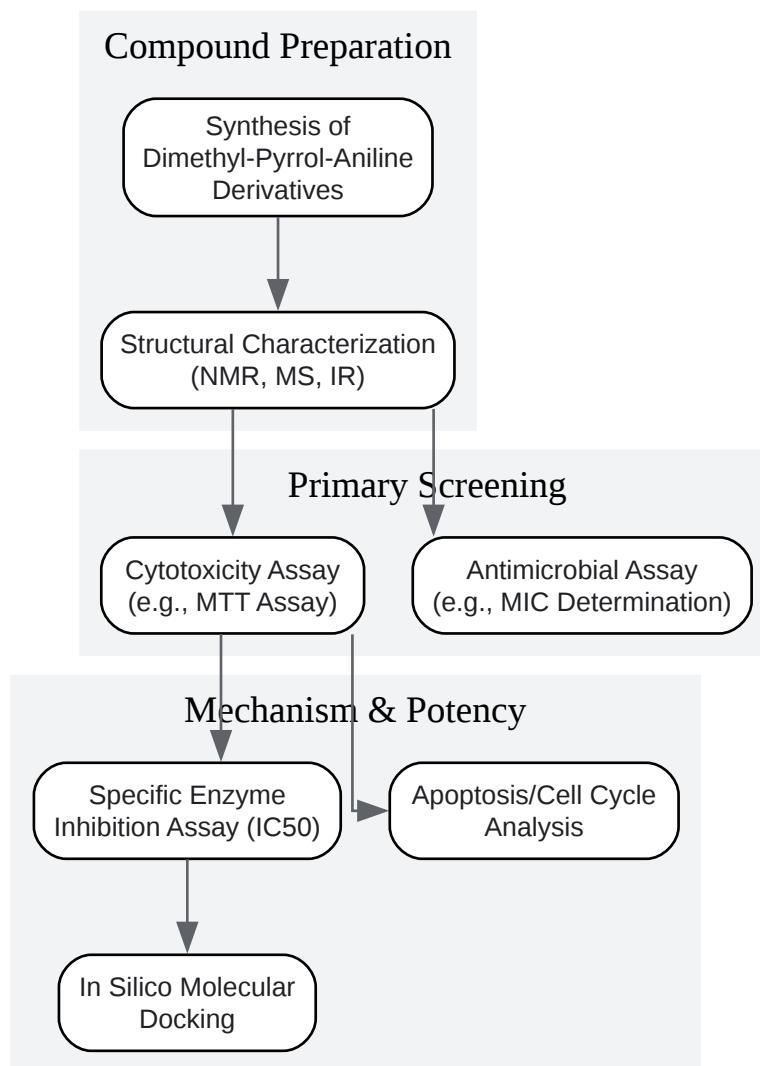


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Caption: Simplified RTK signaling pathway inhibited by dimethyl-pyrrol-aniline derivatives.

Experimental Protocols

The biological evaluation of these derivatives relies on a suite of standardized *in vitro* assays. The general workflow involves synthesis, initial screening for broad activity, and subsequent specific assays to determine potency and mechanism of action.



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Caption: General experimental workflow for evaluating dimethyl-pyrrol-aniline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Seeding: Plate cancer cells (e.g., HL60, K562) in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.[6]

- Compound Treatment: Treat the cells with various concentrations of the dimethyl-pyrrol-aniline derivative (e.g., 3-100 μ g/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC_{50} value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., *S. aureus*) in a suitable broth medium.
- Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.
- Inoculation: Add the prepared microbial inoculum to each well of the plate. Include positive (microbe, no compound) and negative (broth only) controls.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity or growth is observed.

Conclusion and Future Perspectives

Dimethyl-pyrrol-aniline derivatives represent a highly valuable and versatile chemical scaffold with a diverse range of demonstrated biological activities. Their proven efficacy as anticancer, antimicrobial, and specific enzyme-inhibiting agents underscores their significant potential in drug discovery. The structure-activity relationship studies indicate that minor chemical modifications can lead to substantial changes in potency and selectivity, offering a fertile ground for optimization.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions to enhance target specificity and reduce off-target toxicity. Advanced in silico modeling can guide the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of disease pathways deepens, the dimethyl-pyrrol-aniline scaffold is well-positioned to be a source of innovative therapeutic agents to address unmet medical needs.

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